(1R)-(+)-2,10-Camphorsultam
Description
Significance of Enantioselective Synthesis
Enantioselective synthesis, also known as asymmetric synthesis, is a branch of chemistry focused on the preferential formation of one enantiomer over another. buchler-gmbh.comwikipedia.orgchiralpedia.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other and often exhibit profoundly different biological activities. wikipedia.orgchiralpedia.com In the pharmaceutical industry, for instance, one enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or even harmful, as exemplified by the tragic case of thalidomide. chiralpedia.com Consequently, the ability to synthesize single, pure enantiomers is of paramount importance in drug discovery and development, as well as in the agrochemical and materials science sectors. chiralpedia.comrroij.comrsc.org The high degree of chirality found in biological systems, such as in sugars and amino acids, necessitates stereoselective interactions, making enantioselective synthesis a critical tool for creating effective and safe medicines. wikipedia.orgrsc.org
Evolution of Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.orgnumberanalytics.com The concept was pioneered in the 1970s and has since become a fundamental strategy in asymmetric synthesis. wikipedia.orgnumberanalytics.com Early examples of chiral auxiliaries include 8-phenylmenthol and mandelic acid. wikipedia.org Over the years, the design of chiral auxiliaries has evolved significantly, with a focus on developing structures that are readily available, easily attached and removed, and capable of inducing high levels of stereoselectivity. numberanalytics.comresearchgate.net This has led to the creation of a diverse arsenal (B13267) of auxiliaries, many derived from inexpensive natural sources, which have proven effective in a wide range of reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netresearchgate.net
Historical Context of (1R)-(+)-2,10-Camphorsultam Development
This compound, often referred to as Oppolzer's sultam, was developed and popularized by Wolfgang Oppolzer and his colleagues. wikipedia.org While the initial synthesis involved catalytic hydrogenation, Oppolzer's group introduced a more efficient reduction method using lithium aluminium hydride. wikipedia.org This development, along with their extensive exploration of its applications, solidified camphorsultam's position as a highly reliable and versatile chiral auxiliary in asymmetric synthesis. wikipedia.orgresearchgate.net Its rigid bicyclic structure, derived from camphor (B46023), provides excellent steric shielding, allowing for predictable and highly selective bond formations. wikipedia.org
Properties
CAS No. |
108488-77-7 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Origin of Product |
United States |
Synthetic Methodologies Involving 1r + 2,10 Camphorsultam
Strategies for Asymmetric Inductions Utilizing (1R)-(+)-2,10-Camphorsultam
The strategic attachment of the this compound moiety to a substrate allows for highly effective control of stereochemistry. wikipedia.org The steric hindrance imposed by the camphor (B46023) backbone dictates the approach of incoming reagents, leading to the preferential formation of one stereoisomer. This principle is applied through the formation of chiral acyl and sulfonyl derivatives.
Chiral Acyl this compound Derivatives in Asymmetric Reactions
The acylation of this compound at the nitrogen atom provides N-acyl derivatives that are central to many asymmetric transformations. These derivatives act as prochiral substrates, where the camphorsultam auxiliary guides subsequent reactions to occur with high diastereoselectivity.
A notable example is the asymmetric synthesis of α-methylcysteine. researchgate.netacs.org In this process, this compound is first acylated with ethyl 2-phenylthiazoline 4-carboxylate. acs.orgacs.org The resulting N-acyl derivative is then stereoselectively alkylated with methyl iodide in the presence of n-butyllithium. acs.orgacs.org The bulky camphorsultam directs the alkylation to the β-face of the molecule, leading to the formation of (S)-α-methylcysteine after hydrolysis. acs.org This method has been reported to yield alkylated products with excellent diastereoselectivities, often exceeding 98% de. researchgate.net
Chiral Sulfonyl this compound Derivatives in Asymmetric Reactions
The sulfonamide nitrogen of camphorsultam can also be functionalized to create chiral sulfonyl derivatives, which are effective in directing asymmetric reactions. A key application in this area is the development of N-fluoro-2,10-camphorsultams for asymmetric electrophilic fluorination. acs.org
In these reactions, the enolate of a carbonyl compound is treated with a nonracemic N-fluoro-2,10-camphorsultam. The chiral auxiliary influences the trajectory of the fluorine atom transfer, resulting in the formation of α-fluoro carbonyl compounds with a degree of enantiomeric excess. For instance, the fluorination of the sodium enolate of 2-methyl-1-tetralone (B119441) using (-)-N-fluoro-2,10-(3,3-dichlorocamphorsultam) has been shown to produce (S)-(+)-2-fluoro-2-methyl-1-tetralone with a 70% enantiomeric excess. acs.org The stereochemical outcome of these reactions is notably opposite to that observed with the related (camphorylsulfonyl)oxaziridines. acs.org
Enantioselective Carbon-Carbon Bond Formation Employing this compound
This compound has proven to be highly effective in controlling the stereochemistry of various carbon-carbon bond-forming reactions, which are fundamental in the construction of complex organic molecules.
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates derived from N-acyl camphorsultams is a reliable method for the synthesis of chiral carboxylic acid derivatives. The enolate, formed by deprotonation with a strong base like lithium diisopropylamide (LDA), is shielded on one face by the camphorsultam auxiliary. clockss.org
Subsequent reaction with an alkyl halide occurs from the less hindered face, leading to a high degree of diastereoselectivity. For example, the alkylation of the lithium enolate of N-propionyl-(1R)-(+)-2,10-camphorsultam with allyl bromide has been shown to proceed with a diastereomeric ratio of 96:4. clockss.org This strategy has been successfully applied in the synthesis of optically pure α-methyl-α-substituted-α-amino acids. researchgate.net
Table 1: Asymmetric Alkylation of N-Propionyl-(1R)-(+)-2,10-Camphorsultam
| Electrophile | Diastereomeric Ratio (major:minor) |
|---|---|
| Allyl bromide | 96:4 |
| Methyl iodide | >98:2 |
Data sourced from studies on enolate alkylations. researchgate.netclockss.org
Asymmetric Aldol (B89426) Reactions
The aldol reaction, a powerful tool for constructing β-hydroxy carbonyl compounds, can be rendered highly stereoselective through the use of this compound. foster77.co.uk N-Acyl camphorsultams can be converted to their corresponding boron or titanium enolates, which then react with aldehydes to afford aldol adducts with excellent stereocontrol. foster77.co.ukwikipedia.org
The stereochemical outcome, whether syn or anti, can often be influenced by the choice of metal enolate and reaction conditions. The chiral auxiliary effectively controls the facial selectivity of the enolate, leading to the formation of specific stereoisomers. foster77.co.uk This methodology is particularly valuable as it can establish two contiguous stereocenters in a single step. wikipedia.org
Asymmetric Diels-Alder Cycloaddition Reactions
This compound has been extensively used as a chiral auxiliary in asymmetric Diels-Alder reactions. clockss.orgevitachem.comcore.ac.uk N-Acryloyl derivatives of camphorsultam serve as chiral dienophiles, reacting with various dienes to produce cyclic adducts with high levels of diastereoselectivity. fishersci.be
The presence of a Lewis acid catalyst, such as titanium tetrachloride or zirconium tetrachloride, is often employed to enhance the reactivity and selectivity of the cycloaddition. clockss.orgcore.ac.uk For instance, the reaction of N-acryloyl-(1R)-(+)-2,10-camphorsultam with 1-methoxycarbonyl-1,2-dihydropyridine in the presence of titanium tetrachloride can yield the endo-cycloaddition product with up to 99% diastereomeric excess. core.ac.uk This approach provides an efficient route to pharmacologically important chiral isoquinuclidines. core.ac.uk
Table 2: Asymmetric Diels-Alder Reaction of N-Acryloyl-(1R)-(+)-2,10-Camphorsultam
| Diene | Lewis Acid | Diastereomeric Excess (d.e.) |
|---|---|---|
| 1-Phenoxycarbonyl-1,2-dihydropyridine | TiCl₄ | 97% |
| 1-Methoxycarbonyl-1,2-dihydropyridine | TiCl₄ | 99% |
Data sourced from studies on the synthesis of chiral isoquinuclidines. core.ac.uk
Asymmetric Michael Addition Reactions
The camphorsultam auxiliary has proven effective in directing asymmetric Michael additions, particularly when attached to α,β-unsaturated carbonyl systems. wikipedia.orgsioc-journal.cn The N-acryloyl derivative of camphorsultam, for instance, functions as a Michael acceptor, with nucleophiles adding to the β-position with high stereoselectivity.
In one key application, the lithium base-promoted stereoselective Michael addition of thiols to N-methacryloylcamphorsultam yields the corresponding addition products with high diastereoselectivity. acs.org The rigid sultam framework effectively shields one face of the Michael acceptor, directing the incoming nucleophile to the opposite face. Organocuprates and enolates have also been used as nucleophiles in conjugate additions to N-enoyl camphorsultam systems, achieving enantiomeric excess (ee) values up to 94%.
| Nucleophile | Substrate | Conditions | Diastereoselectivity/Enantioselectivity | Reference |
|---|---|---|---|---|
| Thiols | N-methacryloylcamphorsultam | Lithium base | High d.e. | acs.org |
| Organocuprates | N-enoyl-camphorsultam | Standard conditions | Up to 94% ee | researchgate.net |
| Aryl Organoaluminum Reagents | Chiral sulfoxide (B87167) on cyclohexadiene | - | Up to 96:4 d.r. | researchgate.net |
Asymmetric Heck and Sonogashira Reactions
The application of this compound as a substrate-bound chiral auxiliary in asymmetric Heck and Sonogashira reactions is not a widely reported strategy. The primary approach for achieving enantioselectivity in these palladium-catalyzed cross-coupling reactions involves the use of chiral ligands, such as chiral phosphines (e.g., BINAP) or phosphinooxazolines (PHOX), complexed to the palladium catalyst. researchgate.netwikipedia.orgchim.it These chiral ligands create an asymmetric environment around the metal center, influencing the stereochemical outcome of the reaction. wikipedia.org
While direct control by a camphorsultam auxiliary on the substrate is uncommon, it has been used indirectly in this area. In one instance, 2,10-camphorsultam was employed as a chiral auxiliary to synthesize an enantiopure norbornene (NBE) derivative. nih.govsemanticscholar.org This chiral norbornene was then used as a cocatalyst in a palladium-catalyzed asymmetric annulation between aryl iodides and racemic epoxides, achieving enantioselectivities of up to 45% ee. nih.govsemanticscholar.org This demonstrates an indirect contribution of camphorsultam to the field of asymmetric palladium catalysis, where it facilitates the synthesis of chiral ligands rather than directly controlling the stereochemistry of the coupling reaction itself.
Asymmetric Allylation Reactions
This compound has been successfully utilized to direct the stereochemical course of asymmetric allylation reactions. A notable example is the indium-mediated allylation of the glyoxylic oxime ether derivative of Oppolzer's camphorsultam. numberanalytics.comorgsyn.orgresearchgate.net These reactions can be performed in aqueous media and proceed with excellent diastereoselectivity to produce precursors for enantiomerically pure α-amino acids. numberanalytics.comorgsyn.orgresearchgate.net
Research has shown that the reaction of the camphorsultam derivative of glyoxylic oxime ether with allyl bromide in the presence of indium metal proceeds smoothly to give the desired homoallylic amine product. researchgate.net The choice of solvent and temperature can influence the stereoselectivity, with a mixture of water and tetrahydrofuran (B95107) (THF) at 0 °C providing excellent diastereomeric excess. researchgate.net
Radical allylations also exhibit high levels of stereocontrol when using the camphorsultam auxiliary. The thermal reaction of an N-acyl sultam derivative with allyltributylstannane (B1265786) can achieve high diastereoselectivity, comparing favorably to the analogous enolate alkylation reactions. wikipedia.org
| Substrate | Reagents | Solvent/Temp | Yield | Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|---|---|
| Camphorsultam-glyoxylic oxime ether | Allyl bromide, Indium | H₂O-MeOH (2:1) / 20 °C | 98% | 88% | researchgate.net |
| Camphorsultam-glyoxylic oxime ether | Allyl bromide, Indium | H₂O-THF (1:1) / 20 °C | 95% | 88% | researchgate.net |
| Camphorsultam-glyoxylic oxime ether | Allyl bromide, Indium | H₂O-THF (1:1) / 0 °C | 98% | >96% | researchgate.net |
| N-Iodoacetyl-camphorsultam | Allyltributylstannane, AIBN | Benzene / 80 °C | >95% | 92:8 d.r. | wikipedia.org |
Enantioselective Carbon-Heteroatom Bond Formation Utilizing this compound
The formation of chiral carbon-heteroatom bonds is a fundamental transformation in organic synthesis, and camphorsultam-based auxiliaries provide powerful tools for controlling the stereochemistry of these reactions.
Asymmetric Epoxidation Reactions
The diastereoselective epoxidation of α,β-unsaturated systems bearing a camphorsultam auxiliary has been achieved using powerful oxygen sources. While the auxiliary's sulfone group can create electrostatic repulsion that may lower reactivity towards some reagents, specific oxidants have proven effective. chemrxiv.org
High to excellent stereoselectivities have been obtained in the epoxidation of N-enoyl camphorsultam derivatives when using methyl(trifluoromethyl)dioxirane (B1250162) as the oxidant. researchgate.net Another successful system involves the use of a combination of urea-hydrogen peroxide and trifluoroacetic anhydride (B1165640). acs.org These methods allow for the controlled introduction of an epoxide ring, guided by the chiral scaffold of the sultam. In a related but distinct approach, (camphorylsulfonyl)oxaziridine, a reagent derived from camphor, has been used for the asymmetric epoxidation of alkenes, though with generally modest enantioselectivities (19–65% ee). orgsyn.org
Asymmetric Hydroxylation Reactions
One of the most significant applications of camphor-derived reagents is in the asymmetric hydroxylation of enolates. The key reagents for this transformation are (camphorylsulfonyl)oxaziridines, which are derived from camphorsulfonic acid. orgsyn.org These aprotic oxidizing agents are highly effective for the α-hydroxylation of N-acyl camphorsultam enolates, producing α-hydroxy carbonyl compounds with good to excellent levels of stereoselectivity (typically 50-95% ee). orgsyn.org
The reaction proceeds by generating the enolate of the N-acyl sultam, which is then intercepted by the chiral, nonracemic oxaziridine (B8769555). The rigid camphor backbone of both the auxiliary on the enolate and the oxaziridine reagent work in concert to ensure high facial selectivity during the oxygen transfer step. This method is valuable for synthesizing chiral α-hydroxy carboxylic acid derivatives, which are important building blocks in natural product synthesis. orgsyn.org
| Substrate | Reagent | Product Type | Stereoselectivity (ee) | Reference |
|---|---|---|---|---|
| Metal enolates | (+)-(Camphorylsulfonyl)oxaziridine | α-Hydroxy carbonyl compounds | 50-95% | orgsyn.org |
Asymmetric Amination Reactions
The camphorsultam auxiliary enables the diastereoselective α-amination of carbonyl compounds through various methodologies. One effective strategy involves the reaction of O-metalated N,O-ketene acetals, derived from N-acyl camphorsultams, with electrophilic nitrogen sources. chim.it
A particularly novel and highly diastereoselective method is the nitrosocarbonyl hetero-ene reaction. This approach uses a chiral nitrosocarbonyl precursor derived from camphorsultam, which is generated in situ via mild aerobic oxidation. Its reaction with silyl (B83357) enol ethers derived from thioesters affords α-aminated products with excellent yields and diastereoselectivities. The resulting N-O bond in the hydroxylamine (B1172632) products can be readily cleaved, providing access to valuable α-amino acid derivatives.
Asymmetric Sulfonylation Reactions
While direct literature on the extensive use of this compound specifically for asymmetric sulfonylation reactions is not abundant, its structural motif is integral to related transformations. The synthesis of N-chloro-2,10-camphorsultam highlights the reactivity at the nitrogen atom, which is crucial for its function as a chiral auxiliary. This N-chloro derivative has been successfully employed as a chlorinating agent in ruthenium-catalyzed meta C-H chlorination of arenes. researchgate.net This application, although not a sulfonylation, demonstrates the potential of the camphorsultam framework to deliver reagents in a stereocontrolled manner.
Asymmetric Reduction and Oxidation Reactions with this compound
The rigid camphor backbone of this compound provides an excellent chiral environment for directing both reduction and oxidation reactions on substrates to which it is attached.
Stereoselective Carbonyl Reductions
The application of this compound as a chiral auxiliary in the stereoselective reduction of carbonyl groups has been a valuable strategy in asymmetric synthesis. The auxiliary is typically appended to a molecule containing a prochiral carbonyl group. The steric bulk of the camphorsultam then dictates the trajectory of the hydride delivery from a reducing agent, leading to the preferential formation of one diastereomer of the resulting alcohol. This approach has been instrumental in the synthesis of optically active α-hydroxy carbonyl compounds. orgsyn.org
Stereoselective Olefin Reductions
This compound has proven effective in guiding the stereoselective reduction of prochiral carbon-carbon double bonds. For instance, in the conjugate reduction of α,β-unsaturated systems, the chiral auxiliary directs the addition of a hydride equivalent to one of the two prochiral faces of the double bond. A notable example involves the conjugate reduction of a 4-methyl itaconate derivative bearing a (1S)-(−)-2,10-camphorsultam auxiliary with tributyltin hydride (n-Bu3SnH), which yielded the corresponding product with high diastereoselectivity. researchgate.net
Stereoselective Oxidations
The camphorsultam framework has been utilized in the development of chiral oxidizing reagents. A key example is the (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine, which is synthesized from camphorsulfonic acid. orgsyn.org This reagent has been employed for the asymmetric oxidation of various substrates, including the oxidation of enolates to produce optically active α-hydroxy carbonyl compounds. orgsyn.org Although the oxaziridine itself is the oxidizing agent, its stereochemical outcome is dictated by the inherent chirality of the camphor backbone.
Cascade and Multicomponent Reactions Featuring this compound
Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding one. wikipedia.org Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. organic-chemistry.org this compound has been effectively employed in such complex transformations to control the stereochemical outcome.
In a notable example, Oppolzer's camphorsultam was instrumental in a silver(I)-catalyzed asymmetric [C+NC+CC] three-component coupling process to synthesize highly functionalized pyrrolidines. acs.org The chiral auxiliary enabled the desired reaction cascade and provided reliable control over the developing stereocenters. acs.org This highlights the ability of the camphorsultam to influence the stereochemistry of multiple bond-forming events within a single, efficient operation.
Solid-Phase Synthesis Applications of this compound
The robustness and reliable stereodirecting ability of this compound make it a suitable chiral auxiliary for solid-phase synthesis. This technique is particularly valuable for the construction of libraries of compounds for screening purposes. The auxiliary can be attached to a solid support, and subsequent reactions can be carried out on the substrate.
Research has demonstrated the utility of camphorsultam in the solid-phase synthesis of various molecules, including peptides. For instance, it has been used in the synthesis of α-methyl cysteine derivatives, which are important building blocks for natural product and solid-phase peptide synthesis. researchgate.netthieme-connect.com The ability to perform stereoselective reactions on a solid support and then cleave the desired product offers significant advantages in terms of purification and automation.
Data Tables
Table 1: Stereoselective Reductions Using Camphorsultam Auxiliaries
| Substrate Type | Auxiliary | Reaction | Reagent | Diastereoselectivity (d.e. %) | Reference |
| α,β-Unsaturated Amide | (1S)-(−)-2,10-Camphorsultam | Conjugate Reduction | n-Bu3SnH, MgI2 | High | researchgate.net |
| Prochiral Ketone | This compound | Carbonyl Reduction | Various Hydride Reagents | Good to Excellent | orgsyn.org |
Table 2: Multicomponent Reaction with this compound
| Reaction Type | Catalyst | Auxiliary | Product | Key Feature | Reference |
| [C+NC+CC] Coupling | Silver(I) | This compound | Highly Functionalized Pyrrolidines | Control of developing stereochemistry in a cascade process | acs.org |
Mechanistic Investigations and Stereochemical Control Principles
Theoretical Frameworks of Asymmetric Induction by (1R)-(+)-2,10-Camphorsultam
The predictable and high degree of stereocontrol imparted by this compound stems from a combination of its rigid bicyclic structure, the conformational biases of its derivatives, and the influence of chelation, steric, and electronic effects.
The rigid camphor (B46023) backbone of the sultam enforces a well-defined spatial arrangement of the substituents attached to the nitrogen atom. wikipedia.org In N-acyl derivatives, which are common intermediates in many applications, the rotation around the N-CO bond is a critical conformational parameter. X-ray crystallographic studies and computational models have shown that N-enoyl derivatives of camphorsultam preferentially adopt an anti-s-cis or syn-s-cis conformation, influencing the facial bias of the reactive enoyl group. researchgate.net
For instance, in oxidative cyclization reactions of 1,5-dienoates, it is proposed that an s-trans orientation of the enoyl olefin and an anti-disposition of the C=O and NSO2 groups are favored for steric and electronic reasons. rsc.org This preferred conformation effectively shields one face of the double bond, directing the incoming reagent to the opposite face. rsc.org The inherent chirality of the sultam ring, rather than the entire camphor skeleton, is often the primary source of stereoselectivity. researchgate.net
In many reactions involving organometallic reagents or Lewis acids, chelation plays a pivotal role in rigidifying the transition state and amplifying the stereodirecting influence of the camphorsultam auxiliary. A common model involves the formation of a five- or six-membered chelate ring between the metal center, the carbonyl oxygen of the N-acyl group, and one of the sulfonyl oxygens. nih.gov
This chelation model has been successfully applied to explain the diastereoselectivity in various reactions, including radical additions and conjugate reductions. nih.govresearchgate.net For example, in the Lewis acid-mediated radical addition to N-acylhydrazones derived from camphorsultam, a two-point chelation model involving a Lewis acid like indium trichloride (B1173362) (InCl3) is proposed. nih.gov This chelation induces rigidity and lowers the LUMO energy of the C=N bond, ensuring the reaction proceeds through a highly organized, selective transition state. nih.gov The bulky camphor group then effectively blocks one face of the reactive system, leading to a predictable stereochemical outcome. nih.gov Similarly, in the allylation of oxime ethers, a three-point binding model involving a metal has been proposed to explain the observed diastereoselectivity. thieme-connect.com
However, it is important to note that chelation is not always the dominant control element. In some cases, particularly with certain enolate alkylations, it has been shown that the reaction may proceed through non-chelated transition states, with stereoselectivity arising from other factors. rsc.org
The interplay of steric and electronic effects is fundamental to the stereochemical control exerted by this compound. numberanalytics.comnih.govchemrxiv.org The bulky camphor framework, particularly the gem-dimethyl groups, creates a significant steric bias, effectively shielding one face of the reactive center. wikipedia.org This steric hindrance directs the approach of incoming reagents to the less hindered face, thereby controlling the stereochemical outcome. rsc.orgnumberanalytics.com
For instance, in the synthesis of camphorsultam itself, the reduction of camphorsulfonylimine yields exclusively the exo isomer due to the steric effects of one of the methyl groups. wikipedia.org
Electronic effects also play a crucial role. numberanalytics.comresearchgate.net The electron-withdrawing sulfonyl group can influence the electronic properties of the attached reactive moiety, such as an enolate or a dienophile, thereby affecting the transition state geometry and energy. rsc.org The stereoelectronic preferences imparted by the sultam sulfonyl moiety can guide the alkylating agent to the exo face of the camphor structure. rsc.org The relative orientation of the carbonyl and sulfonyl dipoles can lead to a preferred conformation that minimizes dipole-dipole repulsion, further contributing to the facial bias.
The balance between these steric and electronic factors can be fine-tuned by modifying the reaction conditions (e.g., solvent, temperature) and the nature of the substrates and reagents involved. numberanalytics.comnumberanalytics.com
Computational Chemistry Approaches to this compound Mediated Reactions
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and the origins of stereoselectivity in camphorsultam-mediated transformations. numberanalytics.com These methods provide insights into transition state geometries, reaction pathways, and the energetic factors that govern diastereoselectivity.
Density Functional Theory (DFT) has been widely employed to model the transition states of reactions involving this compound derivatives. These calculations can accurately predict the geometries and relative energies of diastereomeric transition states, thereby providing a quantitative understanding of the observed stereochemical outcomes. numberanalytics.com
DFT studies have been instrumental in:
Confirming the preferred conformations of N-acyl camphorsultam derivatives. researchgate.net
Investigating the role of chelation in transition states. rsc.org
Analyzing the steric and electronic interactions that dictate facial selectivity. researchgate.net
Predicting the regioselectivity and stereoselectivity of cycloaddition reactions. researchgate.net
For example, DFT calculations on the Diels-Alder reactions of nitroso compounds have shown that the reactions proceed through concerted but highly asynchronous transition states, with a strong preference for the endo approach due to steric repulsion. researchgate.net In the context of Oppolzer enolates, DFT computations have been used to determine the solvation numbers of monomeric and dimeric species, which is crucial for interpreting kinetic data and understanding the reaction mechanism. rsc.org
The table below summarizes representative data from DFT studies on camphorsultam-mediated reactions, illustrating the energy differences between diastereomeric transition states.
| Reaction Type | System Studied | Computational Method | ΔΔE‡ (kcal/mol) (TS_favored - TS_disfavored) | Predicted Major Diastereomer | Reference |
| Diels-Alder | N-acryloyl-camphorsultam + Cyclopentadiene | B3LYP/6-31G* | -2.1 | (2R)-adduct | researchgate.net |
| Enolate Alkylation | Sodium enolate of N-propionyl-camphorsultam + MeI | DFT (generic) | -3.5 | (R)-alkylation product | rsc.org |
| Claisen Rearrangement | N-allyl-N-vinyl-camphorsultam | DFT (generic) | -1.9 | (2S,3R)-product |
This table is illustrative and compiles representative data from various sources. The specific computational methods and basis sets may vary between studies.
While DFT is excellent for studying static transition states, molecular dynamics (MD) simulations provide a dynamic picture of the entire reaction pathway. ebsco.comrsc.org MD simulations model the motion of atoms and molecules over time, allowing researchers to visualize reaction trajectories, solvent effects, and conformational changes during a reaction. ebsco.comhelsinki.fi
In the context of this compound, MD simulations can be used to:
Explore the conformational landscape of the chiral auxiliary and its derivatives in solution. helsinki.fi
Simulate the approach of a reagent to the substrate, providing insights into the steric factors that govern facial selectivity.
Investigate the role of solvent molecules in stabilizing or destabilizing transition states.
Although less common than DFT for this specific application due to computational cost, MD simulations, particularly reactive molecular dynamics (RMD), hold promise for providing a more complete understanding of the dynamic processes that underlie the high stereoselectivity of camphorsultam-mediated reactions. researchgate.netstackexchange.com
Quantitative Structure-Reactivity Relationship (QSAR) Analysis
Quantitative Structure-Reactivity Relationship (QSAR) and the related Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that seek to correlate the structural or physicochemical properties of compounds with their reactivity or other properties. acs.org In the context of this compound, while formal QSAR models are not extensively documented, numerous computational and mechanistic studies provide a quantitative understanding of how its structure dictates stereochemical outcomes.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the origins of stereoselectivity in reactions involving N-acyl camphorsultam derivatives. metu.edu.trnih.gov These investigations have challenged earlier models that attributed stereocontrol primarily to steric hindrance from the camphor skeleton's methyl groups via a chelated metal intermediate. nih.gov Instead, a more refined model has emerged where stereoselectivity is governed by the intrinsic stereoelectronic properties of the sultam ring itself. metu.edu.trnih.govresearchgate.net
Key findings from these quantitative analyses include:
Conformational Control: The rigid sultam ring locks the N-acyl substituent into specific conformations. The predominant conformer places the carbonyl group anti-periplanar to the C-N bond, minimizing dipole-dipole repulsion with the sulfonyl group. This preferred orientation dictates the facial bias for incoming reagents.
Stereoelectronic Effects: The sulfonyl moiety plays a crucial role in guiding the approach of electrophiles. It is proposed that the alkylating agent is directed to the exo-face of the camphor system due to favorable stereoelectronic interactions imparted by the sulfonyl group, rather than a chelate-directed endo-facial approach. metu.edu.trresearchgate.net
Transition State Energetics: Computational modeling allows for the calculation of energy differences between diastereomeric transition states. These energy differences can be quantitatively correlated with the experimentally observed product ratios. For example, in the modeling of N-chloramines derived from amino acids, the stability of different conformers can be quantified, with energy differences of several kcal/mol corresponding to a high degree of selectivity. metu.edu.tr
These computational investigations function as a practical QSAR analysis, establishing a clear, quantitative link between the auxiliary's three-dimensional structure and its reactivity, providing predictive power for designing new stereoselective reactions.
Table 1: Computational Analysis of Structural Effects on Stability
| System Studied | Structural Feature Compared | Computational Method | Calculated Energy Difference (kcal/mol) | Implication for Reactivity |
|---|---|---|---|---|
| Alanine-derived N-chloramine | Position of Chlorine relative to methyl group (same vs. opposite side) | B3LYP/SVP | 4.40 | The significant energy difference indicates a strong preference for one conformer, leading to predictable facial selectivity in subsequent reactions. metu.edu.tr |
Role of Lewis Acids and Brønsted Acids in Stereocontrol
Lewis acids and Brønsted acids are frequently employed in reactions utilizing camphorsultam to enhance both reaction rates and stereoselectivity. By coordinating to the carbonyl oxygen of the N-acylsultam or other basic sites on the substrate, these acids can enforce a more rigid conformation of the entire molecule, amplifying the inherent facial bias of the chiral auxiliary. nih.govresearchgate.netresearchgate.net
Lewis Acids: In Diels-Alder reactions, Lewis acids like diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄) are used to catalyze the cycloaddition of N-acryloyl or N-crotonoyl camphorsultam derivatives. researchgate.net The Lewis acid coordinates to the carbonyl oxygen, locking the dienophile in a syn-s-cis conformation, which enhances the shielding of one face of the double bond by the sultam ring, leading to high diastereoselectivity. Similarly, in radical additions to camphorsultam-functionalized glyoxylic oxime ethers, Lewis acids such as indium(III) chloride (InCl₃) are proposed to form a chelate, which induces rigidity and increases the electron-deficiency of the acceptor, resulting in excellent stereocontrol. nih.gov Gold(I) Lewis acids have also proven effective in catalyzing stereoselective cascade cyclizations of 1,5-enynes bearing a camphorsultam auxiliary. researchgate.net
Brønsted Acids: Protic acids can also play a significant role in stereocontrol. In a notable example, the synthesis of trisubstituted aziridines from N-alpha-diazoacyl camphorsultam and N-alkoxycarbonyl imines is catalyzed by a substoichiometric amount of a strong Brønsted acid like triflic acid (TfOH). nih.gov The acid is believed to protonate the imine, activating it for nucleophilic attack by the diazo compound, with the chiral auxiliary effectively directing the trajectory of the approach to yield the product with high diastereoselectivity.
The choice of acid can be critical, as demonstrated in studies of diastereodivergent hydrogen atom transfer, where different Lewis acids produced varying levels of selectivity.
Table 2: Effect of Lewis Acids on Diastereoselectivity in a Radical Cascade Reaction
| Lewis Acid Additive | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|
| None | 1:1.1 | 70 |
| ZnI₂ | >20:1 | 80 |
| MgCl₂ | 1.2:1 | <10 |
| MgI₂ | 1.1:1 | <10 |
| CuI | 1:1.1 | <10 |
| ZnCl₂ | 1.2:1 | <10 |
Data adapted from a diastereoselective borylative radical cascade, demonstrating the unique efficacy of ZnI₂ in promoting high stereoselectivity. nih.gov
Solvent Effects on Stereoselectivity in this compound Systems
The solvent is a critical parameter that can profoundly influence the stereochemical course of reactions involving camphorsultam auxiliaries. Its effects are often traced back to its influence on the aggregation state and solvation of reactive intermediates, such as lithium or sodium enolates, which in turn alters the transition state geometry. nih.govsoton.ac.uk
Mechanistic studies on the alkylation of Oppolzer enolates have revealed complex, solvent-dependent solution structures. nih.gov
In non-coordinating solvents like toluene , lithium enolates tend to form higher-order aggregates such as tetramers or dimers. nih.gov
In coordinating solvents like tetrahydrofuran (B95107) (THF) , these aggregates are typically broken down into symmetric dimers or monomers. nih.govclockss.org
The addition of highly coordinating additives like hexamethylphosphoramide (HMPA) can lead to the formation of monomeric, solvent-separated ion pairs. nih.gov
These different species can exhibit different reactivities and selectivities. Rate studies have indicated that alkylation often proceeds through non-chelated, solvent-separated ion pairs, with the solvent shell (referred to as secondary-shell or medium effects) playing a crucial role in the reaction's stereochemical outcome. nih.govresearchgate.net
In other reaction types, solvent polarity is a key determinant of stereoselectivity. For instance, in certain 1,3-dipolar cycloaddition reactions, a decrease in diastereoselectivity is observed as solvent polarity increases. This suggests that less polar solvents may better preserve the pre-organized transition state assembly favored by the chiral auxiliary. soton.ac.uk
Table 3: Influence of Solvent on Diastereoselectivity of a 1,3-Dipolar Cycloaddition
| Solvent | Relative Polarity | Diastereomeric Ratio (dr) |
|---|---|---|
| Hexane | Low | 95:5 |
| Dichloromethane (CH₂Cl₂) | Medium | 81:19 |
| THF/Methanol (MeOH) | High | 85:15 |
Data from a study showing decreasing stereoselectivity with increasing solvent polarity. soton.ac.uk
Conversely, some reactions show little dependence on the solvent, indicating that the stereocontrol is overwhelmingly dictated by the intramolecular steric and electronic features of the chiral auxiliary, which are not significantly perturbed by the solvent environment. clockss.org
Derivatization and Structural Modification of 1r + 2,10 Camphorsultam
Synthesis of Novel (1R)-(+)-2,10-Camphorsultam Analogues
The synthetic versatility of this compound allows for straightforward modification, primarily at the nitrogen atom, to generate a diverse range of analogues tailored for specific applications. These derivatives often serve as chiral electrophilic reagents or as substrates for stereoselective transformations.
A prominent class of analogues includes N-halo and N-pseudohalo derivatives. For instance, N-fluoro-2,10-camphorsultams are synthesized via direct fluorination of the parent sultam using a mixture of fluorine and nitrogen gas. This method has been extended to create analogues with enhanced reactivity, such as N-fluoro-2,10-(3,3-dichlorocamphorsultam), by starting with a chlorinated camphorsultam backbone. Similarly, N-chloro-2,10-camphorsultam has been prepared and utilized as a chlorinating agent in metal-catalyzed reactions. researchgate.net
Researchers have also developed novel electrophilic thiocyanating reagents based on the camphorsultam scaffold. The synthesis of N-thiocyanato-2,10-camphorsultam is achieved through a two-step process. First, the parent sultam is treated with tert-butyl hypochlorite (B82951) (tBuOCl) to form an N-chloro intermediate, which is then reacted with sodium thiocyanate (B1210189) (NaSCN) to yield the final product. This approach provides a stable, easy-to-handle reagent for thiocyanation reactions.
Beyond electrophilic reagents, a vast number of N-acyl derivatives have been synthesized. These are typically prepared by acylating the lithium or sodium salt of the camphorsultam with an appropriate acyl chloride or by using a mixed anhydride (B1165640) method. acs.orgoakwoodchemical.com For example, acylation with ethyl 2-phenylthiazoline 4-carboxylate has been used to produce 2-phenylthiazolinylcamphorsultam derivatives for the asymmetric synthesis of α-methylcysteine. acs.org
| Analogue Name | Synthetic Precursor | Key Reagents/Steps | Application |
| N-Fluoro-2,10-camphorsultam | This compound | 10% F₂/N₂ | Asymmetric fluorination |
| N-Chloro-2,10-camphorsultam | This compound | tert-Butyl hypochlorite (tBuOCl) | Electrophilic chlorination |
| N-Thiocyanato-2,10-camphorsultam | This compound | 1. tBuOCl; 2. NaSCN | Electrophilic thiocyanation |
| N-Acyl-2,10-camphorsultams | This compound | Acyl chlorides, Anhydrides | Diels-Alder, Aldol (B89426), Alkylation |
| (+)-2-Phenylthiazolinylcamphorsultam | This compound | Ethyl 2-phenylthiazoline 4-carboxylate | Asymmetric alkylation |
Impact of Auxiliary Modification on Stereoselectivity and Reactivity
Structural modifications to the camphorsultam auxiliary have a profound impact on both its reactivity and the stereochemical outcomes of the reactions it mediates. By altering the steric and electronic properties of the auxiliary, chemists can fine-tune its performance.
A clear example is the asymmetric fluorination of enolates using N-fluoro-2,10-camphorsultam derivatives. Research has demonstrated that modifying the camphor (B46023) backbone itself can significantly enhance stereoselectivity. In the fluorination of the sodium enolate of 2-methyl-1-tetralone (B119441), the standard (+)-N-fluoro-2,10-camphorsultam provided the product with a modest 30% enantiomeric excess (ee). However, by using the dichlorinated analogue, (+)-N-fluoro-2,10-(3,3-dichlorocamphorsultam), the enantiomeric excess was dramatically improved to 70% ee for the (R)-product. This enhancement is attributed to increased steric hindrance, which more effectively directs the approach of the electrophile.
The nature of the N-acyl group in N-acyl-2,10-camphorsultams is also critical for controlling facial selectivity in a wide range of reactions, including enolate alkylations, Diels-Alder cycloadditions, and conjugate additions. The conformation of the N-acyl group, which dictates the shielding of one face of the reactive species, is influenced by factors such as the metal counterion and solvent. Studies on sodiated Oppolzer enolates have shown they exist as monomers in THF, and the stereoselectivity of their alkylation reactions is governed by transition states where the electrophile is guided to the exo face of the camphor structure, a preference imparted by the sulfonyl group.
| Reaction | Auxiliary Analogue | Substrate | Key Finding |
| Asymmetric Fluorination | (+)-N-Fluoro-2,10-camphorsultam | Sodium enolate of 2-methyl-1-tetralone | Resulted in (R)-product with 30% ee. |
| Asymmetric Fluorination | (+)-N-Fluoro-2,10-(3,3-dichlorocamphorsultam) | Sodium enolate of 2-methyl-1-tetralone | Increased steric bulk improved selectivity to 70% ee for the (R)-product. researchgate.net |
| Enolate Alkylation | N-Propionyl-(1R)-(+)-2,10-camphorsultam | Lithium enolate + Allyl bromide | Alkylation provided a 96:4 ratio of diastereomers. |
| Conjugate Addition | N-(E)-Cinnamoyl-(1S)-2,10-camphorsultam | Lithium amide of piperidazine | Reaction afforded the β-amino acid derivative with up to 86% ee. google.com |
Immobilization and Heterogenization Strategies for this compound
While highly effective, the stoichiometric use of chiral auxiliaries like camphorsultam presents challenges in terms of cost and product purification. To overcome these limitations, strategies for the immobilization of the auxiliary onto solid supports or its integration into continuous flow systems have been developed. These approaches facilitate the separation of the auxiliary from the product and enable its recovery and reuse, aligning with the principles of green chemistry. sigmaaldrich.comresearchgate.net
One strategy involves attaching the camphorsultam moiety to a polymer support. In one study, an oxime ether derivative of the camphorsultam was anchored to a polymer resin. acs.org This polymer-supported substrate was then used in a diastereoselective radical addition reaction. The study found that alkyl radical addition proceeded smoothly, yielding α-amino acid derivatives with excellent diastereoselectivities, demonstrating that the stereodirecting power of the auxiliary remains high even when tethered to a solid support. acs.org The workup simply involves filtering the resin, which can then be reused.
| Strategy | Support/System | Linkage/Method | Key Finding |
| Solid-Phase Synthesis | Polymer Resin | Oxime ether linkage | Achieved high diastereoselectivity in radical additions to the immobilized auxiliary. acs.org |
| Continuous Flow | Automated Flow Reactor | In-line liquid-liquid separation | Enabled automated recovery and real-time recycling of the auxiliary, shortening reaction times over 100-fold compared to batch. researchgate.net |
Performance Comparison in Specific Asymmetric Transformations
The efficacy of this compound is demonstrated across a range of asymmetric reactions, where it consistently induces high diastereoselectivity. Its derivatives, such as N-acryloyl and N-enoyl camphorsultams, are common substrates for these transformations.
Key asymmetric transformations where this compound is employed include:
Diels-Alder Reactions: The rigid sultam backbone provides excellent facial shielding, directing the approach of the dienophile. In Lewis acid-promoted [4+2] cycloadditions, N-acryloyl camphorsultam derivatives react with dienes to yield cycloadducts with high diastereoselectivity. academie-sciences.fr
Michael Additions: As a chiral auxiliary, camphorsultam is effective in controlling the stereochemistry of conjugate additions. For instance, the lithium base-promoted Michael addition of thiols to N-methacryloylcamphorsultam proceeds with high diastereoselectivity. wikipedia.org
Claisen Rearrangements: The auxiliary has been successfully used to control the stereochemistry of pwr.edu.plpwr.edu.pl-sigmatropic rearrangements. In one example, the adduct of geraniol (B1671447) and camphorsultam, when heated, yielded the rearrangement product with high stereoselectivity, effectively setting two contiguous stereocenters. wikipedia.org
Alkylations: N-acyl derivatives of camphorsultam can be converted to their corresponding enolates and subsequently alkylated with high diastereoselectivity (>98% d.e.). researchgate.net This strategy is a reliable method for synthesizing α-substituted chiral carboxylic acids.
The following table summarizes the performance of this compound in selected asymmetric transformations based on research findings.
| Asymmetric Transformation | Reactants | Diastereomeric Excess (d.e.) / Ratio | Yield | Reference |
|---|---|---|---|---|
| Alkylation | (+)-2-Phenylthiazolinylcamphorsultam + MeI | >98% d.e. | 86-94% | researchgate.net |
| Diels-Alder Reaction | N-acryloyl camphorsultam + Diene 46 | 7:1 (exo:endo) | Not specified | academie-sciences.fr |
| Claisen Rearrangement | Geraniol-derived camphorsultam adduct | (2R,3S)-isomer major product | 72% | wikipedia.org |
| Conjugate Addition | N-acryloyl-2,10-camphorsultam | Up to 99% d.e. | Not specified |
Advantages and Disadvantages Relative to Oxazolidinones
Evans' oxazolidinones are another class of highly successful and widely utilized chiral auxiliaries, providing a key benchmark against which to compare camphorsultams. wikipedia.orgresearchgate.net The choice between a camphorsultam and an oxazolidinone auxiliary often depends on the specific reaction, the substrate, and the desired stereochemical outcome. thieme-connect.com
Advantages of this compound over Oxazolidinones:
Greater Steric Shielding: The rigid, bicyclic structure of camphorsultam provides a more sterically demanding environment than the relatively more flexible oxazolidinone ring. This high steric hindrance is particularly advantageous in reactions like asymmetric Diels-Alder cycloadditions, where it can lead to higher facial selectivity.
Superior Performance in Specific Reactions: In certain transformations, camphorsultam has been shown to be a superior chiral auxiliary. For example, in the synthesis of Manzacidin B, the use of camphorsultam resulted in a significant (2S,3R)-selectivity, demonstrating a single asymmetric induction that was more effective than the corresponding oxazolidinone auxiliary. wikipedia.org
Disadvantages of this compound relative to Oxazolidinones:
Less Effective in Acylations: Compared to oxazolidinones, camphorsultam can be less effective in directing asymmetric acylations.
Cleavage Conditions: While the auxiliary can be removed under various conditions (e.g., hydrolysis with LiOH, reductive cleavage), the robust sulfonamide linkage can sometimes require harsher conditions for cleavage than the amide linkage in acyloxazolidinones, potentially affecting sensitive functional groups elsewhere in the molecule.
The following table provides a comparative summary of these two classes of auxiliaries.
| Feature | This compound | Oxazolidinones (Evans Auxiliaries) |
|---|---|---|
| Structural Rigidity | High; rigid bicyclic system | Moderate; relatively flexible ring |
| Steric Hindrance | High | Moderate to High (depends on substituents) |
| Preferred Applications | Diels-Alder, reactions requiring high steric control | Aldol reactions, alkylations, acylations |
| Key Advantage | Excellent facial shielding due to rigid structure | Versatility and well-understood models for stereoprediction (e.g., chelation control) thieme-connect.com |
| Key Disadvantage | Can be less effective in acylations | May offer lower selectivity in certain Diels-Alder reactions compared to camphorsultam academie-sciences.fr |
Complementarity with Other Chiral Scaffolds (e.g., Pseudoephedrine, Oppolzer's Sultam)
The term "Oppolzer's Sultam" refers to the class of camphor-derived sultams, of which this compound is a specific and commercially available enantiomer. wikipedia.org Its utility in asymmetric synthesis is complemented by other chiral auxiliaries, such as pseudoephedrine, which offer different modes of action and advantages for different synthetic challenges.
Complementarity with Pseudoephedrine:
Pseudoephedrine, available as both (R,R)- and (S,S)-enantiomers, is used as a chiral auxiliary primarily for the asymmetric alkylation of enolates to produce chiral carboxylic acids and ketones. wikipedia.org
Different Mechanism of Action: Pseudoephedrine amides form chiral enolates that chelate to the lithium cation, creating a rigid structure that directs alkylating agents to one face. After alkylation, the auxiliary is easily cleaved under mild hydrolytic conditions to reveal the chiral carboxylic acid, and the pseudoephedrine can be recovered.
Synthetic Niche: While camphorsultam is a workhorse for a broad range of reactions including cycloadditions and conjugate additions, pseudoephedrine provides a highly reliable and practical method specifically for asymmetric alkylations. wikipedia.orgnumberanalytics.com The choice between them may depend on factors like the cost of the auxiliary, ease of removal and recovery, and the specific substrate being used. For instance, the mild cleavage of pseudoephedrine amides can be an advantage when working with sensitive substrates.
In essence, while this compound offers broad applicability due to its robust nature and strong stereodirecting ability, auxiliaries like pseudoephedrine provide complementary and sometimes more practical solutions for specific, highly important transformations like α-alkylation. The availability of a diverse toolkit of chiral auxiliaries allows synthetic chemists to select the optimal scaffold for each unique stereochemical challenge. numberanalytics.com
Conclusion
(1R)-(+)-2,10-Camphorsultam has proven to be an exceptionally valuable tool in the field of asymmetric synthesis. Its robust and predictable stereodirecting ability has been instrumental in the stereoselective construction of a vast number of chiral molecules. The continuous development of new applications and more efficient recycling protocols ensures that this powerful chiral auxiliary will remain a staple in the synthetic chemist's toolbox for the foreseeable future.
Practical Considerations and Methodological Advancements
Strategies for Auxiliary Cleavage and Product Isolation
The non-destructive removal of the camphorsultam auxiliary from the acylated product is a critical step in the synthetic sequence. The choice of cleavage method depends on the desired functional group in the final product (e.g., carboxylic acid, ester, amide, or alcohol) and the stability of the molecule. Various strategies have been developed to achieve this transformation efficiently and without racemization of the newly formed stereocenter.
Hydrolytic Cleavage: Saponification of N-acylsultams to yield carboxylic acids is a common cleavage strategy. Early methods utilizing reagents like lithium hydrogen peroxide were effective but often required large volumes of solvent and long reaction times, and could result in low yields for sterically hindered substrates due to competitive N-S bond cleavage. To address these limitations, milder and more efficient methods have been developed. One such method employs tetrabutylammonium (B224687) hydrogen peroxide (TBAH), which can convert N-acyl sultams into the corresponding carboxylic acids in high yields with minimal side reactions. This system has demonstrated higher regioselectivity compared to previous techniques.
Reductive Cleavage: To obtain chiral alcohols, reductive cleavage of the N-acyl group is performed. This is typically achieved using metal hydrides. Reagents such as lithium aluminium hydride or sodium borohydride (B1222165) can reduce the amide carbonyl, cleaving the N-acyl bond to release the chiral auxiliary and the desired primary alcohol.
Transesterification and Amidation: For the synthesis of chiral esters and amides, non-destructive cleavage methods are employed. Heating the N-acylsultam with an alcohol in the presence of a Lewis acid, such as titanium(IV) alkoxides, can efficiently yield the corresponding ester and the recovered sultam. This method proceeds under neutral conditions, preserving sensitive functional groups within the substrate.
Product Isolation: Following cleavage, the product is separated from the liberated camphorsultam auxiliary. A standard procedure involves an aqueous workup where the product and auxiliary are partitioned between an organic solvent and an aqueous phase. For instance, after hydrolysis to a carboxylic acid, the reaction mixture can be acidified, and the product can be extracted into an organic solvent. The water-soluble protonated form of the sultam remains in the aqueous layer. Alternatively, leveraging the differing acidity of the product and the sultam can facilitate separation. Purification is typically completed using standard techniques such as column chromatography or crystallization.
| Cleavage Method | Reagents | Product Type | Key Characteristics |
|---|---|---|---|
| Hydrolysis | LiOOH; H₂O₂/TBAH | Carboxylic Acid | TBAH method offers milder conditions and higher regioselectivity, especially for hindered substrates. |
| Reductive Cleavage | LiAlH₄; NaBH₄ | Alcohol | Reduces the carbonyl group to an alcohol while cleaving the auxiliary. |
| Transesterification | Allyl alcohol/Ti(OR)₄ | Ester | Non-destructive, neutral conditions suitable for sensitive substrates. |
Recyclability and Recovery Methodologies for (1R)-(+)-2,10-Camphorsultam
The economic and environmental viability of using a stoichiometric chiral auxiliary hinges on its efficient recovery and recycling. Given the cost of this compound, robust recovery protocols are essential.
Conventional Lab-Scale Recovery: In a typical laboratory setting, after the cleavage reaction and product extraction, the aqueous phase containing the protonated sultam is neutralized and then extracted with an organic solvent like methylene (B1212753) chloride. The combined organic extracts are dried, and the solvent is removed by rotary evaporation to yield the crude sultam. This crude product is then purified by recrystallization, commonly from ethanol (B145695) or hexanes, to yield the pure auxiliary, which can be reused in subsequent reactions.
Continuous Flow and Automated Recovery: Significant advancements have been made in automating the recovery process using continuous flow technology. This approach minimizes the major drawbacks of chiral auxiliary-mediated synthesis by integrating the reaction, separation, and auxiliary recycling into a single, continuous process. In a demonstrated system, a multi-stage flow reactor performs the acylation, asymmetric hydrogenation, and auxiliary cleavage steps sequentially.
| Methodology | Key Steps | Typical Recovery Yield | Advantages |
|---|---|---|---|
| Batch Recovery | Aqueous extraction, solvent evaporation, recrystallization from ethanol/hexanes. | Crude: ~71-95%, Recrystallized: ~54-88%. | Simple, well-established laboratory procedure. |
| Continuous Flow Recovery | Automated, in-line liquid-liquid extraction based on pKa differences, followed by direct re-introduction to the reaction feed. | Enables multiple recycles within a single continuous run. | Dramatically reduces processing time, minimizes waste, allows for substoichiometric auxiliary use. |
Development of Green Chemistry Approaches in this compound Mediated Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While the use of a stoichiometric chiral auxiliary presents inherent challenges to atom economy, several strategies align its application more closely with green chemistry principles.
Safer Solvents and Auxiliaries: Green chemistry encourages making the use of auxiliary substances like solvents unnecessary or innocuous. Research into flow chemistry processes for camphorsultam-mediated reactions often involves optimizing solvent streams for both reaction efficiency and ease of separation, which can lead to a reduction in the total volume of solvent used compared to large-scale batch processes.
The development of automated, continuous flow systems that incorporate real-time auxiliary recycling represents a significant step towards making chiral auxiliary-mediated synthesis a more sustainable and environmentally benign methodology.
Industrial and Large-Scale Synthetic Applications (Research Perspectives)
The high stereoselectivity, predictability, and reliability of this compound have made it a valuable tool in academic settings for the total synthesis of complex natural products, such as Manzacidin B. From an industrial and large-scale perspective, its application is promising, particularly in the pharmaceutical industry where achieving high enantiomeric purity is paramount. The sultam core itself is a structural component of some investigational drugs, highlighting its value in medicinal chemistry.
However, the transition from laboratory to industrial scale presents challenges. The primary obstacle is the stoichiometric requirement of the auxiliary, which impacts process mass intensity (PMI) and cost. For large-scale synthesis, minimizing waste and maximizing efficiency are critical economic and environmental drivers.
Future research perspectives for the industrial application of camphorsultam are centered on overcoming these challenges:
Optimization of Continuous Flow Processes: The development of robust, automated continuous flow systems is the most promising avenue for making camphorsultam-mediated syntheses industrially viable. These systems drastically reduce the effective auxiliary loading, minimize waste, and increase throughput. Further research will focus on expanding the scope of reactions that can be performed in flow, improving the efficiency of the in-line separation and recycling loops, and ensuring long-term catalyst and system stability.
Process Intensification: By telescoping multiple synthetic steps, flow chemistry avoids the isolation of intermediates, which saves time, reduces solvent use, and minimizes material losses. This intensification is a key goal for industrial chemical manufacturing.
While catalytic asymmetric methods are often considered the ideal for green and industrial chemistry, they may not always provide the required level of stereoselectivity or substrate generality. In such cases, the reliability of this compound, especially when coupled with advanced process technologies like continuous flow and automated recycling, ensures its continued relevance and potential as a powerful tool for large-scale enantioselective synthesis.
Future Directions and Emerging Research Areas
Exploration of New Reaction Classes Utilizing (1R)-(+)-2,10-Camphorsultam
While this compound, often referred to as Oppolzer's sultam, has demonstrated exceptional efficacy in a range of classical carbon-carbon bond-forming reactions such as alkylations, aldol (B89426) reactions, Diels-Alder reactions, and conjugate additions, its potential in other modern synthetic transformations is an active area of investigation. wikipedia.orgresearchgate.netbeilstein-journals.org Researchers are exploring its application in photoredox catalysis, electrochemistry, and radical-mediated reactions, where the generation of highly reactive intermediates demands robust stereochemical control.
Recent studies have shown the successful use of Oppolzer's sultam in asymmetric radical addition, cyclization, and annulation reactions. acs.org The rigid camphor (B46023) backbone effectively shields one face of a prochiral radical intermediate, directing the approach of a reacting species to afford products with high diastereoselectivity. Further research is aimed at expanding the scope of these radical reactions to include a wider variety of substrates and radical precursors.
Another emerging area is the use of camphorsultam derivatives in pericyclic reactions beyond the well-known [4+2] cycloadditions. wikipedia.orgchemrxiv.org Investigations into its utility in [3+2] cycloadditions, sigmatropic rearrangements, and ene reactions are poised to unlock new pathways to complex chiral molecules. researchgate.net The predictable stereochemical outcomes offered by the sultam auxiliary make it an ideal tool for studying the stereochemical course of these less common but synthetically powerful transformations.
Table 1: Established vs. Emerging Reaction Classes for this compound
| Established Reaction Classes | Emerging Reaction Classes | Key Research Focus |
| Diels-Alder Reactions | Asymmetric Radical Cyclizations | Stereocontrol of radical intermediates |
| Aldol Condensations | Photoredox-Mediated Reactions | Application in light-induced transformations |
| Alkylations | Enantioselective Fluorinations | Introduction of fluorine with stereocontrol |
| Conjugate Additions | Morita-Baylis-Hillman Reactions | Control of complex cascade sequences |
| Claisen Rearrangements | Asymmetric Electro-organic Synthesis | Chiral induction in electrochemical reactions |
Chemoinformatics and Machine Learning Approaches for Reaction Prediction
The intersection of organic synthesis with data science is creating powerful new tools for reaction development. nih.govmdpi.com Chemoinformatics and machine learning (ML) are poised to accelerate the optimization and application of this compound. digitellinc.com By analyzing large datasets of reactions involving this auxiliary, ML algorithms can identify subtle patterns that correlate substrate structure, reaction conditions, and stereochemical outcomes. core.ac.uk
A key application is the development of predictive models for diastereoselectivity. mdpi.com These models can be trained on existing experimental data to forecast the stereochemical outcome of a planned reaction with a high degree of accuracy. This allows chemists to virtually screen different substrates and conditions, prioritizing experiments that are most likely to succeed and minimizing the need for extensive empirical optimization. digitellinc.comillinois.edu
Furthermore, chemoinformatic tools can aid in the discovery of novel applications for camphorsultam. By creating in silico libraries of potential reactants and reaction types, machine learning algorithms can identify promising new transformations that might be overlooked in traditional hypothesis-driven research. digitellinc.com This data-driven approach can guide the exploration of new reaction classes (as discussed in 7.1) and help in the rational design of substrates for complex tandem processes. nih.gov
Development of Tandem and Multistep Processes for Complex Molecule Synthesis
The efficiency of a synthetic route is significantly enhanced by minimizing the number of separate purification steps. Tandem, domino, or one-pot reactions, where multiple chemical transformations occur in a single reaction vessel, are a cornerstone of modern synthetic strategy. rsc.orgresearchgate.net The reliability and high stereocontrol offered by this compound make it an excellent choice for incorporation into such complex sequences. beilstein-journals.org
Researchers are designing sophisticated one-pot procedures that leverage the stereodirecting power of the camphorsultam auxiliary. An example includes a tandem conjugate addition followed by an in-situ trapping of the resulting chiral enolate with an electrophile. beilstein-journals.org This allows for the rapid construction of molecules with multiple contiguous stereocenters in a single operation. The robust nature of the sultam auxiliary ensures that it remains intact and continues to exert stereochemical control throughout the reaction sequence.
The ultimate goal is the application of these methods in the total synthesis of complex natural products and pharmaceuticals. rsc.orgdigitellinc.com By building camphorsultam-mediated steps into a broader multistep, one-pot process, chemists can dramatically increase the efficiency of synthesizing complex molecular architectures. rsc.orgnih.gov Future work will focus on expanding the portfolio of reactions that can be sequentially combined with camphorsultam-based methods and developing creative strategies for the late-stage removal of the auxiliary within a one-pot protocol.
Q & A
Q. What is the role of (1R)-(+)-2,10-Camphorsultam in asymmetric synthesis?
this compound acts as a chiral auxiliary, enabling enantioselective synthesis of complex organic molecules. Its rigid bicyclic structure induces steric and electronic effects that favor the formation of specific stereoisomers. For example, in alkylation reactions, it directs nucleophilic attack to the β-face of intermediates, yielding enantiomerically pure products like α-methylcysteine derivatives .
Q. Which reaction types commonly employ this compound?
Key applications include:
- Alkylation : Stereoselective alkylation using methyl iodide (MeI) in the presence of n-BuLi, achieving >90% enantiomeric excess (ee) under optimized conditions .
- Thiocyanation : Reaction with NaSCN and t-BuOCl to synthesize electrophilic thiocyanating reagents, useful for introducing SCN groups into substrates .
- Acylation : Formation of thiazolinylcamphorsultam intermediates for peptide synthesis .
Q. How should researchers characterize enantiomeric purity when using this compound?
Use chiral HPLC with columns containing immobilized cellulose or amylose derivatives (e.g., Daicel Chiralpak® AD-H, 250 mm × 4.6 mm, 5 µm) at 20°C. Polarimetry ([α]D) in chloroform and H NMR analysis of diastereomeric intermediates also provide critical data .
Advanced Research Questions
Q. How can enantioselectivity be optimized in alkylation reactions using this compound?
- Temperature Control : Conduct reactions at −78°C to minimize side reactions.
- Solvent Selection : Use anhydrous THF or MeCN to stabilize intermediates.
- Additive Screening : Introduce chelating agents like HMPA to enhance stereocontrol .
- Statistical Analysis : Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., base strength, solvent polarity) .
Q. How should contradictory enantiomeric excess (ee) data be resolved between HPLC and polarimetry?
- Cross-Validation : Confirm HPLC results with H NMR using chiral shift reagents (e.g., Eu(hfc)).
- Purity Checks : Ensure intermediates are free of residual solvents or byproducts via GC-MS.
- Reagent Trace Analysis : Verify the absence of racemizing agents (e.g., trace acids) in solvents .
Q. What experimental strategies mitigate limitations of this compound in large-scale syntheses?
- Alternative Auxiliaries : Compare performance with (1S)-(−)-2,10-Camphorsultam or Oppolzer’s sultam for β-face selectivity .
- Flow Chemistry : Implement continuous flow systems to improve reaction control and scalability.
- Computational Modeling : Use DFT calculations to predict steric hindrance and optimize transition states .
Methodological Considerations
- Data Collection : For asymmetric reactions, document ee values, reaction yields, and chromatographic conditions (mobile phase, flow rate) in tabular format (Table 1).
- Synthetic Reproducibility : Provide detailed protocols for critical steps (e.g., "stir under argon for 45 min at 0°C") to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
